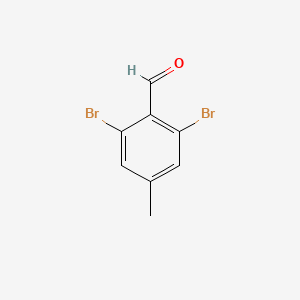

2,6-Dibromo-4-methylbenzaldehyde

Description

Significance and Research Trajectory of Substituted Benzaldehydes in Organic Chemistry

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks in a vast array of chemical transformations. wisdomlib.orgwisdomlib.org The presence of various substituents on the benzaldehyde (B42025) ring dramatically influences the reactivity of the aldehyde group and the aromatic system itself. ncert.nic.in These compounds are pivotal in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.net

The carbonyl group in aldehydes is inherently polarized, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.in Substituents on the aromatic ring can either enhance or diminish this electrophilicity through electronic effects (resonance and induction). This modulation of reactivity is a fundamental principle exploited by chemists to control reaction outcomes. Furthermore, substituted benzaldehydes are key precursors in the formation of Schiff bases, chalcones, and various heterocyclic systems. wisdomlib.orgwisdomlib.org Research in this area continues to focus on developing novel synthetic methodologies and expanding the utility of these compounds in creating functional molecules. rug.nl

Overview of Brominated Benzaldehyde Frameworks in Advanced Synthesis

The introduction of bromine atoms onto a benzaldehyde framework, as seen in 2,6-Dibromo-4-methylbenzaldehyde, offers distinct advantages in advanced synthesis. Bromine, as a halogen, is an excellent leaving group in nucleophilic substitution reactions and plays a crucial role in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex organic molecules.

The strategic placement of bromine atoms on the aromatic ring can direct the course of a reaction, allowing for regioselective functionalization. In the case of 2,6-dibromo compounds, the steric bulk of the bromine atoms ortho to the aldehyde can influence the conformation and reactivity of the formyl group. This steric hindrance can be exploited to achieve selective transformations at other positions on the ring or to control the stereochemical outcome of reactions involving the aldehyde. The presence of bromine also enhances the potential for the resulting molecules to exhibit interesting biological activities. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H6Br2O | nih.gov |

| Molecular Weight | 277.94 g/mol | nih.gov |

| CAS Number | 88174-23-6 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)C=O)Br | nih.gov |

| InChI Key | DQKYOHFYBQVJTH-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKYOHFYBQVJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514353 | |

| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88174-23-6 | |

| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88174-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 4 Methylbenzaldehyde and Its Analogs

Conventional Synthetic Routes to Halogenated Benzaldehydes

Traditional methods for preparing halogenated benzaldehydes, including 2,6-Dibromo-4-methylbenzaldehyde, have long been established in organic chemistry. These routes typically involve direct halogenation of the aromatic ring or the conversion of other functional groups into the desired aldehyde.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto a benzene (B151609) ring. wikipedia.orgmsu.edu For the synthesis of this compound, the starting material is typically p-tolualdehyde (4-methylbenzaldehyde). The methyl group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The ortho-directing influence of the methyl group guides the bromine atoms to the 2 and 6 positions.

The direct bromination of 4-methylbenzaldehyde (B123495) can be accomplished using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the bromine. wikipedia.orgyoutube.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich benzene ring. youtube.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures to manage regioselectivity and prevent over-bromination.

A general mechanism for the electrophilic bromination of 4-methylbenzaldehyde is as follows:

Generation of the electrophile: The Lewis acid catalyst reacts with bromine to form a highly electrophilic complex. youtube.com

Electrophilic attack: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. youtube.com

This process is repeated to introduce the second bromine atom at the other ortho position relative to the methyl group.

Table 1: Reagents and Conditions for Electrophilic Bromination of 4-methylbenzaldehyde

| Reagent/Condition | Role/Purpose |

| 4-methylbenzaldehyde | Starting material |

| Bromine (Br₂) or NBS | Brominating agent |

| Iron(III) bromide (FeBr₃) | Lewis acid catalyst |

| Dichloromethane | Solvent |

An alternative and highly versatile method for introducing halogens into an aromatic ring is through the transformation of an amino group via a diazonium salt, a process known as the Sandmeyer reaction. wikipedia.orgquora.combyjus.com This reaction is particularly useful when direct halogenation is not feasible or leads to undesired isomers.

The Sandmeyer reaction involves three main steps:

Diazotization: A primary aromatic amine, in this case, 2-amino-4-methylbenzaldehyde (B1282652) or a precursor that can be converted to it, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to form a diazonium salt. orgsyn.org

Substitution: The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to replace the diazonium group (-N₂⁺) with a bromine atom. wikipedia.orgbyjus.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgquora.com

Workup: The desired halogenated benzaldehyde (B42025) is then isolated from the reaction mixture.

For the synthesis of this compound, a suitable starting material would be 2,6-diamino-4-methylbenzaldehyde. However, a more practical approach often involves starting with a more readily available precursor like 2,6-dibromo-4-methylaniline (B181599). The amino group of this precursor can be converted to a diazonium salt and subsequently replaced by a formyl group using a specific variation of the Sandmeyer reaction or a related transformation. For instance, a method analogous to the Beech method could be employed, where a diazotized aniline (B41778) is reacted with formaldoxime (B1209246) in the presence of copper sulfate (B86663) to yield the corresponding benzaldehyde. mdpi.com

Another pathway involves the formylation of 2,6-dibromo-4-methylanisole, followed by demethylation to yield the target aldehyde. The formylation can be achieved using various reagents, including the Vilsmeier-Haack reagent (POCl₃/DMF) or through ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Table 2: Key Steps in the Sandmeyer Reaction for Aryl Halide Synthesis

| Step | Description | Typical Reagents |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl |

| Substitution | Replacement of the diazonium group with a halide. | CuBr |

Contemporary Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These principles are being applied to the synthesis of this compound and its analogs.

Transition metal catalysis has revolutionized organic synthesis, offering novel pathways for the formation of carbon-halogen and carbon-carbon bonds. While traditional methods often rely on stoichiometric reagents, catalytic cycles can achieve high yields with minimal waste.

For the synthesis of halogenated benzaldehydes, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools. While these are more commonly used to introduce carbon-based substituents, they can be adapted for halogenation. More directly, transition metals can catalyze the direct C-H halogenation of aromatic compounds. For instance, palladium, rhodium, and iridium complexes have shown promise in directing the halogenation of specific C-H bonds, often guided by a directing group on the aromatic ring. ambeed.com In the context of this compound, a directing group could be used to facilitate the selective bromination of the ortho positions of a 4-methyl-substituted benzene ring.

Furthermore, novel transition metal complexes are being developed for their catalytic activity in various organic transformations. biointerfaceresearch.com While specific applications to this compound may still be in development, the broader field of transition metal catalysis offers significant potential for more efficient and selective syntheses of this compound.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. This is due to the efficient and direct heating of the reaction mixture. nih.gov

In the context of synthesizing this compound, microwave-assisted protocols could be applied to both the electrophilic bromination and the Sandmeyer reaction. For example, the bromination of 4-methylbenzaldehyde could potentially be carried out under microwave irradiation, possibly reducing the need for harsh catalysts or solvents. Similarly, the diazotization and subsequent substitution steps of the Sandmeyer reaction could be accelerated using microwave heating. The use of microwave technology can lead to a more energy-efficient and time-saving synthesis. nih.gov While specific, published microwave-assisted syntheses for this compound are not extensively documented in the provided search results, the principles of microwave-assisted organic synthesis are broadly applicable and represent a promising avenue for greener production of this compound.

Green Chemistry Principles in this compound Synthesis

Ultrasound-Mediated Reaction Development

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. beilstein-journals.orgresearchgate.net While specific studies on the ultrasound-mediated synthesis of this compound are not extensively documented, the application of sonochemistry to analogous reactions, such as the formylation of amines and condensation reactions of aromatic aldehydes, provides a strong basis for its potential utility.

The formylation of aromatic amines, a key step in the synthesis of some benzaldehyde derivatives, has been successfully achieved under solvent- and catalyst-free conditions using ultrasound irradiation. researchgate.net This suggests that the introduction of the aldehyde group onto a pre-brominated toluene (B28343) derivative could potentially be facilitated by sonication, possibly leading to shorter reaction times and milder conditions compared to traditional methods. For instance, a hypothetical ultrasound-promoted formylation of 2,6-dibromo-4-methylaniline could be a viable route.

Furthermore, ultrasound has been shown to promote condensation reactions involving aromatic aldehydes. For example, the synthesis of various heterocyclic compounds has been expedited by ultrasonic irradiation, often with improved yields and simplified purification procedures. mdpi.com The enhanced reactivity under sonochemical conditions could be particularly beneficial for spatially hindered aldehydes, a characteristic that can be attributed to this compound due to the presence of two bromine atoms ortho to the aldehyde group. Research has shown that ultrasound can enable reactions of sterically hindered aldehydes that are sluggish under silent conditions. mdpi.com

The table below summarizes findings from studies on ultrasound-assisted synthesis of related compounds, illustrating the potential for applying this technology to the synthesis of this compound.

| Reactants | Product Type | Ultrasound Conditions | Key Findings |

| Aromatic Aldehydes, Malononitrile, etc. | Pyrroles and Pyridazines | Frequency not specified, Power: 160 W | Reaction rates and yields improved with ultrasound; enabled reactions of sterically hindered aldehydes. mdpi.com |

| o-Vanillin, 1,2-phenylenediamine | Imine | Not specified | Successful condensation reaction between solid reagents in the absence of solvent. beilstein-journals.org |

| Amines, Formic Acid | Formamides | Not specified | N-formylation achieved under solvent- and catalyst-free conditions at room temperature. researchgate.net |

These examples highlight the promise of ultrasound technology in the synthesis of substituted benzaldehydes. Future research could focus on the direct application of ultrasound to the bromination of p-tolualdehyde or the formylation of 2,6-dibromo-4-methylbenzene to optimize the synthesis of this compound.

Biocatalytic Transformations and Bioreduction Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole microorganisms can lead to reactions with high chemo-, regio-, and stereoselectivity under mild conditions. tandfonline.com For the synthesis and transformation of this compound, two main biocatalytic approaches are of significant interest: the bioreduction of the aldehyde group and the enzymatic halogenation of a suitable precursor.

Bioreduction of Substituted Benzaldehydes:

The reduction of aromatic aldehydes to their corresponding alcohols is a common transformation in organic synthesis. Biocatalytic methods for this reduction have been extensively studied, utilizing various enzymes such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), often found in plants and microorganisms. tandfonline.comtandfonline.comfrontiersin.orgnih.gov These enzymatic reductions typically require a nicotinamide (B372718) cofactor (NADH or NADPH) and can exhibit high selectivity. tandfonline.comnih.gov

Studies have shown that crude enzyme extracts from various plants, such as beans and vegetable wastes, can effectively reduce a range of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols. tandfonline.comscielo.org.mxresearchgate.netredalyc.org The efficiency of these bioreductions can be influenced by the electronic and steric nature of the substituents on the aromatic ring. tandfonline.com For example, pinto beans have been shown to be an active reductase source for 4-methylbenzaldehyde, achieving high conversion rates. tandfonline.com This suggests that the bioreduction of this compound to the corresponding alcohol is a feasible and environmentally friendly transformation.

The following table summarizes the results of biocatalytic reduction of various substituted benzaldehydes using different biocatalysts.

| Substrate | Biocatalyst | Product | Conversion (%) |

| Benzaldehyde | Pinto, Flor de Mayo, ayocote, black, and bayo beans | Benzyl alcohol | Quantitative tandfonline.com |

| 4-Methylbenzaldehyde | Pinto beans | 4-Methylbenzyl alcohol | 70-100 tandfonline.com |

| Benzaldehyde | Capulin and mamey seeds, bean pods, chive leaves | Benzyl alcohol | 45-86 researchgate.net |

Biocatalytic Halogenation:

The regioselective halogenation of aromatic compounds is another area where biocatalysis shows great promise. Flavin-dependent halogenases (FDHs) are enzymes capable of catalyzing the halogenation of aromatic substrates with high regioselectivity, using benign inorganic halides. rsc.orgnih.govnih.govchemrxiv.org These enzymes offer a significant advantage over traditional chemical halogenation methods, which often suffer from a lack of regiocontrol and require harsh reagents.

While the direct biocatalytic bromination of p-tolualdehyde to this compound has not been specifically reported, the engineering of FDHs has demonstrated the potential to expand their substrate scope and alter their regioselectivity. rsc.org Through techniques like structure-guided mutagenesis and directed evolution, it is conceivable that an FDH could be developed to specifically catalyze the desired dibromination at the C2 and C6 positions of a p-tolualdehyde derivative.

The development of biocatalytic methods for both the synthesis (via halogenation) and transformation (via reduction) of this compound represents a promising avenue for sustainable chemical production.

Solvent-Free Reaction Conditions and Sustainable Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. researchgate.net Research into solvent-free reaction conditions and the use of sustainable media, such as water, is a key aspect of developing environmentally benign synthetic methodologies.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. researchgate.netacgpubs.org For the synthesis of this compound, solvent-free approaches to both the bromination and formylation steps are plausible.

The bromination of aromatic compounds has been successfully carried out under solvent-free conditions using reagents like quaternary ammonium (B1175870) tribromides. acgpubs.org These reactions can be promoted by microwave irradiation or thermal conditions, leading to high yields in short reaction times. For example, the bromination of various substrates has been achieved by mixing the substrate with a solid brominating agent and heating. acgpubs.org A similar approach could potentially be applied to the bromination of p-tolualdehyde. Furthermore, a catalyst- and solvent-free bromination of toluene derivatives has been achieved using a combination of hydrogen peroxide and hydrogen bromide under visible-light photocatalysis in a continuous-flow microreactor. researchgate.net

The following table presents examples of solvent-free bromination reactions.

| Substrate | Brominating Agent | Conditions | Key Findings |

| Various aromatic compounds | Tetrabutylammonium tribromide (TBATB) | Thermal (60-70°C) or Microwave (90°C) | High yields, short reaction times, regioselective. acgpubs.org |

| Toluene derivatives | HBr-H₂O₂ | Visible-light photocatalysis, continuous-flow microreactor | Efficient and catalyst/solvent-free. researchgate.net |

Sustainable Media:

Water is an attractive solvent for organic synthesis due to its non-toxicity, non-flammability, and abundance. researchgate.net While organic compounds often have low solubility in water, this can sometimes be advantageous, facilitating product separation. The use of "on water" conditions, where insoluble reactants are vigorously stirred in water, has been shown to accelerate various reactions. researchgate.net

The free-radical bromination of para-substituted toluenes with N-bromosuccinimide (NBS) has been demonstrated to proceed efficiently 'on water' under visible-light irradiation, offering a green alternative to the use of chlorinated solvents like carbon tetrachloride. researchgate.net This methodology could be directly applicable to the synthesis of brominated derivatives of p-tolualdehyde.

The development of synthetic routes for this compound that utilize solvent-free conditions or sustainable media like water is crucial for aligning chemical manufacturing with the principles of green chemistry. These approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective processes.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Methylbenzaldehyde

Carbonyl Reactivity of the Aldehyde Moiety

The aldehyde group in 2,6-Dibromo-4-methylbenzaldehyde is the primary site for a range of chemical reactions, including condensations, reductions, oxidations, and nucleophilic additions. However, its reactivity is heavily modulated by the adjacent bulky bromine substituents.

Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions are fundamental for carbon-carbon bond formation, typically involving the reaction of a carbonyl compound with a nucleophile.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org While broadly applicable, the success of the Knoevenagel condensation with this compound is significantly hampered by steric hindrance. The two ortho-bromine atoms physically obstruct the approach of the nucleophile to the aldehyde's carbonyl carbon. Studies on similarly substituted compounds, such as 2,6-dichlorobenzaldehyde, have shown reduced catalytic activity and lower product yields due to this steric effect. nih.gov Therefore, forcing conditions, such as higher temperatures or stronger catalysts, may be required to achieve a successful reaction, and yields are expected to be moderate at best.

Aldol (B89426) Condensation: The Aldol condensation, specifically the Claisen-Schmidt variant, involves the reaction between an aldehyde (typically aromatic and non-enolizable) and an enolizable ketone or aldehyde. masterorganicchemistry.comadichemistry.com this compound, lacking α-hydrogens, can only act as the electrophilic partner in this reaction. numberanalytics.comnumberanalytics.com Similar to the Knoevenagel condensation, the steric bulk of the ortho-bromo groups presents a major challenge, impeding the attack of the enolate nucleophile. masterorganicchemistry.comwikipedia.org While the reaction can proceed, it is generally less favorable than with unhindered aromatic aldehydes. masterorganicchemistry.com

Table 1: Analysis of Condensation Reactions

| Reaction Type | General Reactants | Product Type | Expected Outcome with this compound |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Product | Reaction is sterically hindered, likely resulting in low to moderate yields. nih.gov |

| Aldol (Claisen-Schmidt) Condensation | Aromatic Aldehyde + Enolizable Ketone (e.g., Acetone) | β-Hydroxy Ketone, then α,β-Unsaturated Ketone | Steric hindrance significantly reduces reaction rate and yield compared to unhindered aldehydes. masterorganicchemistry.comwikipedia.org |

Reduction and Oxidation Reactions

Reduction Reactions: The aldehyde group can be readily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (2,6-Dibromo-4-methylphenyl)methanol. While the reaction is generally high-yielding, the steric hindrance from the ortho-bromo groups may decrease the reaction rate compared to simpler benzaldehydes. Another potential pathway is catalytic hydrogenation. However, care must be taken as certain palladium catalysts can also cause dehalogenation, removing the bromine atoms from the aromatic ring. google.com

Oxidation Reactions: The oxidation of the aldehyde moiety to a carboxylic acid is a common transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed to convert this compound into 2,6-Dibromo-4-methylbenzoic acid. The reaction involves the oxidation of the aldehyde's C-H bond and is generally efficient. rsc.org

Table 2: Summary of Redox Reactions

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (2,6-Dibromo-4-methylphenyl)methanol | Standard reduction; reaction rate may be slowed by steric hindrance. |

| Oxidation | Potassium Permanganate (KMnO₄) | 2,6-Dibromo-4-methylbenzoic acid | Efficient conversion of the aldehyde to a carboxylic acid. rsc.org |

Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde carbonyl is a cornerstone of organic synthesis for forming new carbon-carbon bonds and creating more complex alcohols. sigmaaldrich.commasterorganicchemistry.com When this compound is treated with a Grignard reagent (e.g., methylmagnesium bromide), a secondary alcohol is formed upon acidic workup. libretexts.org However, the success of this reaction is highly dependent on the steric profile of both the aldehyde and the incoming nucleophile. The two ortho-bromine atoms create a sterically congested environment around the carbonyl carbon, which can significantly hinder the approach of the Grignard reagent and potentially lead to lower yields or require longer reaction times. wikipedia.org

Table 3: Nucleophilic Addition with Grignard Reagent

| Reagent | Product Type | Mechanistic Challenge |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | The bulky ortho-bromine atoms sterically hinder the approach of the nucleophilic 'R' group to the carbonyl carbon. wikipedia.org |

Aromatic Substitution and Cross-Coupling Reactions

The aromatic core of this compound, featuring two bromine atoms, is primed for various substitution and coupling reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed C(sp²)–H Functionalization

While palladium-catalyzed C–H functionalization is a powerful tool in modern synthesis, its application to this compound is not straightforward. The molecule possesses two highly reactive C(sp²)-Br bonds. The oxidative addition of a palladium(0) catalyst into a carbon-halogen bond is a kinetically and thermodynamically favorable and fundamental step in many cross-coupling catalytic cycles. qub.ac.ukyoutube.com This process is almost always faster and more efficient than the cleavage of a C-H bond on the same aromatic ring.

Therefore, instead of C-H functionalization, palladium catalysis on this substrate overwhelmingly favors reactions at the C-Br sites. The most prominent examples are cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction couples the aryl bromide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgfishersci.co.uk This method is widely used to synthesize substituted biaryls. nih.gov Depending on the stoichiometry of the reagents, either single or double substitution of the bromine atoms can be achieved.

Table 4: Palladium-Catalyzed Cross-Coupling

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Aryl-substituted 4-methylbenzaldehyde (B123495) |

Amidation and Related Transformations

The direct conversion of aldehydes to amides, known as oxidative amidation, is a valuable synthetic transformation. Research on related substrates like 4-methylbenzaldehyde has shown that this can be achieved using a source of nitrogen (like DMF, which also acts as a solvent) in the presence of an oxidant and a catalyst. researchgate.net Mechanistic studies suggest that this transformation can proceed through a radical pathway where the carbonyl group of the final amide product originates from the starting aldehyde. researchgate.net Applying this to this compound would likely yield the corresponding N,N-dimethyl-2,6-dibromo-4-methylbenzamide. The electronic and steric effects of the bromine atoms are not expected to inhibit this reaction significantly as it primarily involves the aldehyde functional group.

Stereoselective Transformations and Asymmetric Synthesis

The development of stereoselective transformations for this compound would be a challenging yet potentially rewarding endeavor in asymmetric synthesis. The significant steric bulk from the two ortho-bromine atoms would play a crucial role in dictating the approach of nucleophiles and the efficacy of chiral catalysts.

In general, asymmetric reactions involving aldehydes, such as aldol additions, Henry reactions, and ally lations, often rely on the use of chiral catalysts to control the stereochemical outcome. mdpi.com These catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment around the aldehyde, favoring the formation of one enantiomer or diastereomer over the other.

For a sterically hindered aldehyde like this compound, the choice of catalyst would be critical. A successful catalyst would need to be able to effectively bind to the aldehyde despite the steric hindrance and present a clear chiral bias to an incoming nucleophile. It is plausible that catalysts with larger, more flexible chiral pockets or those that coordinate to the aldehyde in a specific, less sterically demanding fashion would be more effective.

Table 1: Potential Stereoselective Reactions and Expected Challenges for this compound

| Reaction Type | Chiral Catalyst Type | Expected Challenges |

| Asymmetric Aldol Addition | Proline-based organocatalysts, Chiral metal-BINOL complexes | Steric hindrance impeding the formation of the enamine or enolate intermediate; difficulty in achieving high diastereo- and enantioselectivity. |

| Asymmetric Henry Reaction | Chiral copper or zinc complexes with amino alcohol or diamine ligands | Slow reaction rates due to steric hindrance; potential for catalyst deactivation. mdpi.com |

| Asymmetric Allylation | Chiral borane (B79455) or silane (B1218182) reagents, Chiral Lewis acids | Difficulty in achieving high enantioselectivity due to the hindered nature of the aldehyde. |

Radical Mechanisms in this compound Transformations

The involvement of this compound in radical reactions would likely center on the formation and subsequent reactions of an acyl radical. Aldehydes can undergo homolytic cleavage of the aldehydic C-H bond to form acyl radicals, often initiated by radical initiators or photoredox catalysis. acs.org

One common reaction of acyl radicals is decarbonylation to form an aryl radical and carbon monoxide. The stability of the resulting 2,6-dibromo-4-methylphenyl radical would be a key factor in determining the feasibility of this pathway. Generally, aryl radicals are relatively high in energy.

Another potential radical pathway is the addition of the acyl radical to an unsaturated system, such as an alkene or alkyne. The success of such a reaction would depend on the relative rates of addition versus other competing radical processes. The steric hindrance around the acyl radical could potentially disfavor bimolecular reactions.

It is important to note that radical reactions are often not stereoselective, leading to racemic mixtures if a new stereocenter is formed. youtube.com This is because radical intermediates are typically planar or rapidly inverting. youtube.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound would be significantly impacted by its substitution pattern. The bulky ortho-bromine atoms would create substantial steric hindrance, slowing down the rates of reactions that involve nucleophilic attack at the carbonyl carbon. youtube.com This steric effect would raise the activation energy of the transition state.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. For addition reactions to the carbonyl group, the steric strain in the resulting tetrahedral intermediate or product will be a key consideration. The relief of this strain upon reversal of the reaction could shift the equilibrium back towards the starting materials.

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilic Addition Rate |

| Bromine | 2, 6 | Electron-withdrawing (inductive) | Large | Decrease (due to steric hindrance) |

| Methyl | 4 | Electron-donating (hyperconjugation) | Small | Slight decrease |

Derivatives and Applications As Building Blocks in Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules utilizing 2,6-Dibromo-4-methylbenzaldehyde

The reactivity of the aldehyde functional group, combined with the influence of the bromine and methyl substituents on the aromatic ring, allows this compound to be a versatile precursor in the synthesis of a wide array of complex organic structures.

Precursors for Pharmaceutical Intermediates

The pursuit of new therapeutic agents has identified this compound as a valuable starting material for the synthesis of pharmaceutical intermediates. Its derivatives have shown potential in medicinal chemistry, particularly in the development of novel anticancer agents.

Research has indicated that certain derivatives of this compound exhibit promising activity in inhibiting the proliferation of cancer cells. For instance, it has been investigated as a precursor for inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that is overexpressed in various cancer stem cells and contributes to drug resistance. By serving as a foundational scaffold, this compound can be chemically modified to produce molecules that specifically target and inhibit ALDH, thereby offering a potential strategy to overcome resistance to conventional cancer therapies. The synthesis of such intermediates often involves the chemical transformation of the aldehyde group into other functional moieties or the utilization of the bromine atoms for cross-coupling reactions to build more complex molecular architectures.

Table 1: Investigated Pharmaceutical Potential of this compound Derivatives

| Therapeutic Target | Potential Application | Rationale |

|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Anticancer Therapy | Inhibition of ALDH may help in overcoming drug resistance in cancer stem cells. |

| Various bacterial strains | Antimicrobial Agents | The compound has shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. |

Ligands for Metal Complexes

The aldehyde group in this compound is a key functional group for the synthesis of various ligands, particularly Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde with primary amines. The resulting imine or azomethine group (-C=N-) is an excellent coordinating site for a wide range of metal ions.

The general synthetic route to these Schiff base ligands involves the reaction of this compound with a selected primary amine in a suitable solvent, often with acid or base catalysis. The steric hindrance provided by the two bromine atoms ortho to the aldehyde group can influence the geometry and stability of the resulting metal complexes. These ligands can be designed to be bidentate, tridentate, or polydentate by choosing appropriate amine precursors. The resulting metal complexes have potential applications in catalysis, materials science, and as bioactive compounds. For example, transition metal complexes of Schiff bases derived from substituted benzaldehydes have been studied for their catalytic activity in various organic transformations.

Components in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry. This compound serves as a valuable C1 synthon in the construction of various heterocyclic rings. The aldehyde functionality is highly susceptible to nucleophilic attack, making it an ideal reaction partner in cyclocondensation reactions.

For instance, it can react with compounds containing two nucleophilic centers, such as 1,2-diamines, 1,2-diols, or 1,2-aminothiols, to form nitrogen-, oxygen-, or sulfur-containing five- or six-membered heterocyclic rings. These reactions, often catalyzed by acids, proceed through the initial formation of an imine or an acetal, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the stable heterocyclic product. The presence of the dibromo- and methyl-substituents on the phenyl ring of the resulting heterocycle can be used to fine-tune its physical, chemical, and biological properties.

Development of Advanced Materials from this compound Derivatives

The unique structural features of this compound also make it a promising candidate for the creation of advanced materials with tailored properties.

Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable functionalities. The design and synthesis of these materials rely on the use of specific organic building blocks or linkers. The rigid aromatic core and the reactive aldehyde group of this compound make it a potential building block for such frameworks.

While direct use of this compound in reported COFs or MOFs is not extensively documented, structurally related compounds are commercially available as linkers for these materials. For example, 2,6-dihalo-4-substituted benzene (B151609) derivatives are recognized as suitable precursors. The aldehyde groups can undergo condensation reactions with amine-containing linkers to form imine-linked COFs. The bromine atoms can be utilized for post-synthetic modification or can influence the electronic properties of the final framework. The methyl group can also affect the porosity and the stacking of the layers within the framework.

Liquid Crystal Building Blocks and Semiconductor Components

The development of new liquid crystals and organic semiconductors is crucial for advancements in display technologies and flexible electronics. Derivatives of this compound have the potential to serve as core structures for these materials.

The rigid, planar nature of the benzene ring is a common feature in mesogenic (liquid crystal-forming) molecules. By attaching flexible alkyl or alkoxy chains to the this compound core, typically after converting the aldehyde to a different functional group, it is possible to design molecules that exhibit liquid crystalline phases. For example, the synthesis of discotic liquid crystals often involves a central aromatic core with multiple side chains, a structural motif that can be achieved starting from this aldehyde.

In the realm of organic semiconductors, the performance of materials is highly dependent on their molecular structure, which influences their packing in the solid state and their charge transport properties. The presence of bromine atoms in derivatives of this compound can enhance inter- and intramolecular interactions, such as halogen bonding, which can promote ordered molecular packing and facilitate charge transport. The aldehyde group can be transformed into various π-conjugated moieties to extend the electronic system of the molecule. Judicious molecular design starting from this versatile building block could lead to the development of new p-type or n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices.

Supramolecular Assemblies and Crystal Engineering

The strategic placement of functional groups in this compound makes it a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. The presence of two bromine atoms at the ortho positions to the aldehyde group, combined with a methyl group at the para position, dictates the intermolecular interactions and the resulting packing in the solid state. These interactions are fundamental to the design of crystalline materials with specific topologies and properties.

Research into the crystal structures of closely related derivatives, such as 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide, provides valuable insights into the supramolecular behavior of the 2,6-dibromo-4-methylphenyl scaffold. nih.govresearchgate.net In these instances, the bulky methyl group plays a crucial role in disrupting the formation of planar sheet structures that are often observed in analogous trichloro and tribromo analogs. nih.gov This steric hindrance forces neighboring molecules to adopt a mutually inclined arrangement, which in turn prevents the formation of certain intermolecular contacts, such as those between the cyano group and bromine atoms. nih.gov

While the crystal structure of this compound itself has not been extensively detailed in the reviewed literature, the principles observed in its close derivatives are highly applicable. The aldehyde functional group introduces the potential for hydrogen bonding, which would compete with and complement the halogen bonding and van der Waals interactions. The interplay between these different non-covalent forces is a central theme in the crystal engineering of substituted aromatic compounds.

The study of how systematic changes in the functional groups, from a nitrile to an isocyanide, and by extension to an aldehyde, affect the supramolecular architecture is a key aspect of crystal engineering. The foundational role of the 2,6-dibromo-4-methylphenyl framework in directing the primary packing motifs through halogen bonding is a significant finding. nih.govresearchgate.net Further research on the specific crystal structure of this compound would provide a more complete understanding of the subtle balances between the various intermolecular forces at play.

Table of Intermolecular Interactions in 2,6-Dibromo-4-methylbenzonitrile

| Interaction Type | Description | Role in Crystal Packing |

| Tetrameric Br⋯Br Contacts | Four bromine atoms from adjacent molecules interact to form a puckered quadrangle. | Primary interaction driving the formation of the supramolecular assembly. |

| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall stability of the crystal lattice. |

| Steric Hindrance | The bulky methyl group prevents planar packing. | Directs the formation of a puckered sheet structure. |

Advanced Spectroscopic Characterization in Research Endeavors

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,6-Dibromo-4-methylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, around δ 9.0-10.0 ppm. The aromatic protons, situated on the benzene (B151609) ring, generally resonate between δ 7.0 and 8.0 ppm. The methyl group protons give rise to a singlet at approximately δ 2.4 ppm. orgchemboulder.com The integration of these signals provides the ratio of the number of protons of each type, confirming the molecular formula.

Table 1: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic (-CHO) | ~9.0-10.0 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.0-8.0 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The aldehydic carbon atom is highly deshielded and appears at a characteristic chemical shift of approximately δ 190-193 ppm. rsc.orgdocbrown.info The carbon atoms of the aromatic ring resonate in the region of δ 120-145 ppm. The carbon atoms attached to the bromine atoms are observed around δ 120-135 ppm, while the methyl carbon appears at a much higher field, around δ 21-22 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | ~190-193 |

| Aromatic (C-Br) | ~120-135 |

| Aromatic (C-H) | ~130-140 |

| Aromatic (C-CH₃) | ~140-145 |

| Aromatic (C-CHO) | ~135-140 |

| Methyl (-CH₃) | ~21-22 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

A COSY spectrum would show correlations between the aromatic protons, although in the case of this compound, the two aromatic protons are chemically equivalent and thus would not show a cross-peak with each other.

An HMBC experiment is particularly useful. It would reveal long-range correlations (typically over two or three bonds) between protons and carbons. For instance, a correlation would be expected between the aldehydic proton and the aromatic carbon to which the aldehyde group is attached (C1). Similarly, the methyl protons would show a correlation to the aromatic carbon at position 4. These correlations provide definitive evidence for the substitution pattern of the benzene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₆Br₂O), the expected monoisotopic mass is approximately 275.8785 Da. nih.gov HRMS can confirm this value with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the elemental composition of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing further confirmation of the presence of two bromine atoms. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing the purity of this compound samples and for identifying byproducts in reaction mixtures or degradation products. rsc.orgcopernicus.org In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. The mass spectrum of the eluted compound can then be compared to a library of known spectra for identification. This method can be used to monitor the progress of a reaction synthesizing this compound or to identify any impurities or products of decomposition. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the structural characterization of organic compounds, providing valuable insights into the functional groups and electronic transitions within a molecule. For this compound, these methods are instrumental in confirming its structural integrity and understanding its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the aldehyde, methyl, and substituted aromatic functionalities.

Detailed Research Findings:

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found in the searched literature, the expected absorption frequencies can be reliably predicted based on the extensive data available for similar aromatic aldehydes and halogenated aromatic compounds.

Key expected vibrational frequencies for this compound include:

Aldehyde C-H Stretching: The aldehyde group typically shows two characteristic, and often weak, C-H stretching bands. One appears in the range of 2820-2850 cm⁻¹ and the other between 2720-2750 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde functionality.

Carbonyl (C=O) Stretching: The C=O stretching vibration of an aromatic aldehyde is one of the most intense and easily identifiable peaks in the IR spectrum. For this compound, this band is anticipated to appear in the region of 1685-1705 cm⁻¹. The exact position can be influenced by the electronic effects of the bromine and methyl substituents on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of sharp bands in the region of 1450-1600 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations for the aromatic C-H bonds are indicative of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic absorption bands are expected in the fingerprint region.

Methyl (CH₃) Group Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Bending vibrations for the methyl group are also expected around 1380 cm⁻¹ and 1450 cm⁻¹.

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations typically appear in the lower frequency region of the IR spectrum, generally between 500 and 690 cm⁻¹.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on established correlation tables and data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (R-CHO) | C-H Stretch | 2820-2850 and 2720-2750 | Weak to Medium |

| Carbonyl (C=O) | Stretch | 1685-1705 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Aromatic Ring | C-H Bend (out-of-plane) | 800-900 | Strong |

| Methyl (CH₃) | C-H Stretch | 2870 & 2960 (symmetric & asymmetric) | Medium |

| Methyl (CH₃) | C-H Bend | ~1380 & ~1450 | Medium |

| Carbon-Bromine (C-Br) | Stretch | 500-690 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the substituted benzaldehyde (B42025) system.

Detailed Research Findings:

π → π Transitions:* Aromatic compounds typically exhibit two main π → π* absorption bands. The first, corresponding to the E₂-band (electronic transition to the excited state), is usually found at shorter wavelengths (around 200-220 nm) with high intensity. The second, the B-band (benzenoid band), which arises from transitions to a lower energy excited state, appears at longer wavelengths (around 240-280 nm) with lower intensity. For this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) due to the combined electronic effects of the aldehyde, methyl, and bromine substituents.

n → π Transition:* The aldehyde group also gives rise to a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This absorption band is typically found at longer wavelengths, often overlapping with the tail of the B-band, in the region of 300-350 nm.

The following interactive table outlines the anticipated UV-Vis absorption bands for this compound in a non-polar solvent. The exact λmax values can vary depending on the solvent used.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π* (E₂-band) | ~210-230 | High | Substituted Benzene Ring |

| π → π* (B-band) | ~250-290 | Moderate | Substituted Benzene Ring |

| n → π* | ~310-340 | Low | Carbonyl Group (C=O) |

The combination of IR and UV-Vis spectroscopy provides a comprehensive and complementary approach to the structural elucidation of this compound, allowing for the confirmation of its key functional features and electronic characteristics.

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Elucidation of Molecular Structures and Conformations

The molecular structure of 2,6-Dibromo-4-methylbenzaldehyde consists of a benzene (B151609) ring substituted with two bromine atoms at the ortho positions, a methyl group at the para position, and a formyl (aldehyde) group. The steric hindrance imposed by the two bulky bromine atoms flanking the aldehyde group is expected to have a significant influence on its conformation.

In the case of the related compound, 2-bromo-4-methylbenzaldehyde, single-crystal X-ray diffraction reveals that the aldehyde group is twisted out of the plane of the aromatic ring by 10.60 (13)°. This torsion is a result of the electronic repulsion between the oxygen atom of the aldehyde and the ortho bromine atom. A similar, and likely more pronounced, out-of-plane rotation of the aldehyde group would be anticipated for this compound due to the presence of two ortho bromine substituents.

The bond lengths within the aromatic ring are expected to be within the typical range for substituted benzenes. For instance, in 2-bromo-4-methylbenzaldehyde, the C—Br bond length is 1.9040 (13) Å. It is reasonable to assume similar C—Br bond lengths in the di-bromo analogue.

Analysis of Crystal Packing and Lattice Formation

The manner in which molecules of this compound arrange themselves in the crystal lattice is influenced by a combination of steric effects and intermolecular interactions. The presence of the methyl group can disrupt the formation of planar sheet structures that are sometimes observed in simpler halogenated benzonitriles.

For example, in the crystal structure of 2,6-dibromo-4-methylbenzonitrile, a molecule with a similar substitution pattern, the steric bulk of the methyl group causes adjacent molecules to be mutually inclined. This prevents the formation of planar sheets and instead leads to a more complex three-dimensional packing arrangement. A similar effect on the crystal packing can be predicted for this compound. The molecules are likely to adopt an arrangement that minimizes steric clashes while maximizing favorable intermolecular contacts.

Supramolecular Features in Solid State Structures

Halogen Bonding and Other Non-Covalent Interactions (e.g., Br...Br contacts, CH...π contacts)

Halogen bonding is a significant directional interaction that is expected to play a key role in the crystal structure of this compound. The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

Of particular importance are Br···Br contacts. In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, tetrameric Br···Br contacts are the principal packing interaction. nih.gov These contacts form puckered sheets, demonstrating the significance of halogen···halogen interactions in directing the crystal packing. A similar prominence of Br···Br interactions is anticipated in the crystal lattice of this compound.

Influence of Substituent Effects on Crystal Architecture

The substituents on the benzene ring have a profound effect on the crystal architecture. The interplay between the steric bulk and the electronic nature of the bromine atoms, the methyl group, and the aldehyde group dictates the final three-dimensional arrangement.

Interactive Data Tables

Table 1: Comparison of Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-bromo-4-methylbenzaldehyde | Monoclinic | P2₁/n | C—H···O, π-stacking |

| 2,6-dibromo-4-methylbenzonitrile | Orthorhombic | Cmc2₁ | Br···Br contacts |

| 4-bromobenzaldehyde | Monoclinic | P2₁/c | C—H···O, Br···O |

Table 2: Key Intermolecular Contact Distances in Related Structures

| Interaction Type | Compound | Distance (Å) |

| C—H···O | 2-bromo-4-methylbenzaldehyde | 2.5 - 2.7 |

| Br···Br | 2,6-dibromo-4-methylbenzonitrile | 3.5 - 3.7 |

| π-stacking (centroid-centroid) | 2-bromo-4-methylbenzaldehyde | ~3.8 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 2,6-dibromo-4-methylbenzaldehyde. DFT methods, such as those employing Becke's three-parameter hybrid exchange functional (B3) with the Lee–Yang–Parr correlation functional (LYP), offer a balance of computational cost and accuracy for calculating molecular structures, reaction energies, and spectroscopic properties. nih.gov Ab initio methods, while computationally more intensive, can provide highly accurate benchmark data. conicet.gov.ar

For a molecule like this compound, geometry optimization would be the first step, performed using a suitable basis set like 6-31G(d,p) or larger to accurately determine bond lengths, bond angles, and dihedral angles. conicet.gov.ar These optimized geometries are crucial for subsequent analyses.

An analysis of the electronic structure reveals key aspects of the molecule's reactivity and stability. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For this compound, the electron-withdrawing bromine atoms and the aldehyde group are expected to influence the energies of these orbitals significantly.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Indicates the ability of the molecule to accept electronic charge. conicet.gov.ar

These parameters provide a quantitative framework for understanding the molecule's reactivity profile.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group would be expected to be a region of high electron density. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the regions around the bromine atoms would likely show positive potential. researchgate.net

Green Regions: Denote areas of neutral or near-zero potential.

The MEP surface provides a clear, visual guide to the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions. uni-muenchen.de

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy path connecting reactants to products. nih.gov

This analysis involves locating and characterizing critical points on the PES, including reactants, products, intermediates, and, most importantly, transition states. youtube.com A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. youtube.comnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the intended reactants and products. nih.gov For complex reactions, more advanced methods like the two-transition-state model may be employed to accurately describe the kinetics, especially for reactions that proceed through intermediate complexes. researchgate.net This type of modeling could be applied to understand reactions such as the oxidation of the aldehyde group or nucleophilic substitution at the aromatic ring.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

By calculating the harmonic vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies are often scaled by an empirical factor to better match experimental values. The assignments of vibrational modes can be performed based on the total energy distribution (TED). researchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These theoretical predictions are invaluable for interpreting experimental spectra and verifying the compound's structure.

Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein receptor. While specific docking studies for this compound are not readily found in the literature, the methodology could be applied to explore its potential biological activity.

The process would involve:

Obtaining the 3D structure of a target protein of interest.

Using a docking program to place the this compound molecule into the binding site of the protein in various conformations and orientations.

A scoring function would then be used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Such studies could reveal potential protein targets for this compound and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. This information is foundational in the field of drug discovery and design.

Environmental Fate and Biotransformation Research

Photodegradation Pathways and Product Identification

While direct studies on the photodegradation of 2,6-Dibromo-4-methylbenzaldehyde are not extensively documented, research on related brominated aromatic compounds provides insights into its likely environmental transformation under the influence of light. The presence of bromine atoms on the aromatic ring suggests a susceptibility to photodegradation, primarily through reductive debromination. capes.gov.br

Photolysis, particularly under UV irradiation, is a known degradation pathway for halogenated aromatic compounds. This process often involves the homolytic cleavage of the carbon-halogen bond. capes.gov.br In the case of this compound, this would lead to the stepwise removal of bromine atoms.

A study on the reductive photodegradation of a more complex brominated phenol (B47542), 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), on an Fe3O4 surface identified several degradation products. nih.gov Notably, one of the identified by-products was 2,6-dibromo-4-methylphenol . nih.gov This finding suggests that under certain photocatalytic conditions, the aldehyde group of a compound like this compound could be transformed, while the dibrominated methyl-substituted phenol structure remains. Further degradation of TBBPA also led to the formation of bromophenol and phenol, indicating progressive debromination. nih.gov

Based on these analogous findings, a proposed photodegradation pathway for this compound could involve the following steps:

Reductive Debromination: Stepwise removal of bromine atoms to form monobrominated and ultimately non-brominated benzaldehyde (B42025) derivatives.

Oxidation of the Aldehyde Group: The aldehyde functional group could be oxidized to a carboxylic acid, forming 2,6-dibromo-4-methylbenzoic acid.

Hydroxylation of the Aromatic Ring: Addition of hydroxyl groups to the aromatic ring.

Ring Cleavage: Eventual breakdown of the aromatic ring into smaller, aliphatic molecules.

The specific products and their distribution would likely depend on various environmental factors such as the wavelength of light, the presence of photosensitizers, and the surrounding medium.

Table 1: Potential Photodegradation Products of this compound (Based on Analogy)

| Potential Product | Formation Pathway | Reference Analogy |

| 2-Bromo-4-methylbenzaldehyde | Reductive debromination | General principle for aryl halides sci-hub.seorganic-chemistry.org |

| 4-Methylbenzaldehyde (B123495) | Complete reductive debromination | General principle for aryl halides sci-hub.seorganic-chemistry.org |

| 2,6-Dibromo-4-methylphenol | Transformation of the aldehyde group | Degradation of TBBPA nih.gov |

| 2,6-Dibromo-4-methylbenzoic acid | Oxidation of the aldehyde group | General oxidation of aromatic aldehydes cdnsciencepub.com |

| Brominated phenols | Debromination and other transformations | Degradation of TBBPA nih.gov |

| Phenol | Complete debromination and other transformations | Degradation of TBBPA nih.gov |

Biodegradation Studies of Brominated Aromatic Aldehydes

The biodegradation of halogenated aromatic compounds is a key area of environmental research, focusing on the ability of microorganisms to break down these often-recalcitrant molecules. nih.govnih.gov While specific studies on this compound are limited, research on other brominated aromatic aldehydes and related compounds provides a framework for understanding its potential microbial degradation.

The microbial degradation of halogenated aromatics is often a challenging process, with dehalogenation being a critical and frequently rate-limiting step. nih.govnih.gov Microorganisms have evolved a variety of enzymatic strategies to cleave carbon-halogen bonds.

A key model for the biodegradation of a 2,6-dibrominated aromatic compound is the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8. researchgate.netnih.gov This bacterium can utilize 2,6-DBNP as a sole source of carbon, nitrogen, and energy. The degradation of 2,6-DBNP follows Haldane inhibition kinetics, with a maximum specific growth rate (μmax) of 0.096 h⁻¹, a half-saturation constant (Ks) of 0.05 mM, and a substrate inhibition constant (Ki) of 0.31 mM. nih.gov This kinetic model suggests that at higher concentrations, the compound inhibits its own degradation.

The degradation pathway of 2,6-DBNP by Cupriavidus sp. CNP-8 involves a sequential denitration and debromination catalyzed by a FADH2-dependent monooxygenase. researchgate.netnih.gov This initial step is followed by ring cleavage of the resulting 6-bromohydroxyquinol by a dioxygenase. researchgate.netnih.gov

Given the structural similarities, a proposed microbial degradation pathway for this compound could involve:

Oxidation or Reduction of the Aldehyde Group: The aldehyde group could be oxidized to a carboxylic acid (2,6-dibromo-4-methylbenzoic acid) by an aldehyde dehydrogenase or reduced to an alcohol (2,6-dibromo-4-methylbenzyl alcohol) by an alcohol dehydrogenase. cdnsciencepub.comnih.gov

Reductive Debromination: Stepwise removal of the bromine atoms from the aromatic ring.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, often a prerequisite for ring cleavage, catalyzed by monooxygenases or dioxygenases. nih.gov

Ring Cleavage: The aromatic ring is opened by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Table 2: Kinetic Parameters for the Biodegradation of a Structurally Similar Compound, 2,6-Dibromo-4-nitrophenol, by Cupriavidus sp. strain CNP-8

| Kinetic Parameter | Value | Unit |

| Maximum Specific Growth Rate (μmax) | 0.096 | h⁻¹ |

| Half-saturation Constant (Ks) | 0.05 | mM |

| Substrate Inhibition Constant (Ki) | 0.31 | mM |

| Data from Min et al. (2019) nih.gov |

The biotransformation of this compound would rely on a suite of microbial enzymes capable of acting on its specific functional groups and the halogenated aromatic ring.

Enzymes Acting on the Aldehyde Group:

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. Various microbial strains possess dye-linked aldehyde dehydrogenases with broad substrate specificity, capable of oxidizing benzaldehyde and its substituted derivatives. cdnsciencepub.com

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reduction of aldehydes to alcohols.

Aldehyde Oxidoreductases (AORs): These are typically tungsten-containing enzymes found in anaerobic microorganisms that can catalyze the reversible oxidation of aldehydes to carboxylic acids. nih.govicm.edu.pl An AOR from the mesophilic bacterium Aromatoleum aromaticum EbN1 has been shown to have a broad substrate range, including aromatic aldehydes. nih.gov This enzyme is a heterohexameric protein and, unlike many AORs, shows some resistance to oxygen. nih.gov

Enzymes Acting on the Halogenated Aromatic Ring:

Monooxygenases: These enzymes are crucial for the initial attack on the aromatic ring, often catalyzing dehalogenation and hydroxylation. The degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8 is initiated by a FADH2-dependent monooxygenase. researchgate.netnih.gov

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a key step in the mineralization of aromatic compounds. nih.gov In the case of 2,6-DBNP degradation, a 6-bromohydroxyquinol 1,2-dioxygenase is proposed to catalyze this ring-cleavage step. researchgate.netnih.gov

Reductive Dehalogenases: These enzymes specifically catalyze the removal of halogen substituents from aromatic rings, a process known as dehalorespiration in some anaerobic bacteria.

The specific enzymes involved in the biotransformation of this compound would need to be identified and characterized from microorganisms capable of degrading this compound.

Table 3: Key Enzyme Classes in the Potential Biotransformation of this compound

| Enzyme Class | Function | Potential Substrate/Product Transformation | References |

| Aldehyde Dehydrogenase | Oxidation of aldehyde | This compound → 2,6-Dibromo-4-methylbenzoic acid | cdnsciencepub.com |

| Alcohol Dehydrogenase | Reduction of aldehyde | This compound → 2,6-Dibromo-4-methylbenzyl alcohol | nih.gov |

| Aldehyde Oxidoreductase | Oxidation of aldehyde | This compound → 2,6-Dibromo-4-methylbenzoic acid | nih.govicm.edu.pl |

| Monooxygenase | Dehalogenation and hydroxylation | Removal of bromine atoms and addition of -OH groups to the ring | nih.govresearchgate.netnih.gov |

| Dioxygenase | Aromatic ring cleavage | Opening of the aromatic ring for further degradation | nih.govresearchgate.netnih.gov |

Q & A

Q. Example Protocol :

| Step | Parameter | Conditions |

|---|---|---|

| Bromination | Solvent | Acetic acid |

| Temperature | 0–5°C | |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

[Basic] What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and aldehyde proton (δ ~10 ppm). The methyl group (4-CH₃) appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and bromine-substituted carbons (δ 120–135 ppm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion ([M]⁺) and fragmentation pattern.

- X-ray Crystallography : Resolve crystal structure using SHELX for refinement and Mercury for visualization .

[Basic] What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water; remove contaminated clothing .

- Waste Disposal : Collect halogenated waste separately and treat via incineration or specialized disposal services .

[Advanced] How can crystallographic data of this compound be resolved using SHELX software?

Methodological Answer:

Data Collection : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å).

Structure Solution : Use SHELXD for phase determination via dual-space methods.

Refinement :

- SHELXL : Refine atomic coordinates, thermal parameters, and occupancy. Apply restraints for disordered regions.